3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
3-bromo-7-chloro-1-methylpyrazolo[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN4/c1-12-4-3(5(7)11-12)9-2-10-6(4)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEGGXQLIPIEEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)Br)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857694 | |
| Record name | 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260787-71-0 | |
| Record name | 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Pyrazolo[4,3-d]pyrimidine Core Formation
The core heterocyclic system is generally synthesized via condensation reactions involving appropriate aminopyrazole and pyrimidine precursors. Commonly, 3-aminopyrazole derivatives are reacted with formamide or other formylating agents to form the fused pyrazolo[4,3-d]pyrimidine nucleus.
Halogenation Procedures
Chlorination at the 7-position:
Chlorination is achieved using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions to selectively chlorinate the 7-position of the fused ring without affecting other reactive sites.Bromination at the 3-position:
Bromination is performed using reagents like N-bromosuccinimide (NBS) or bromine in the presence of catalysts or under photochemical conditions to selectively introduce the bromine atom at the 3-position.
The order of halogenation is critical; typically, chlorination precedes bromination to avoid undesired substitution patterns.
N-Methylation
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazolo[4,3-d]pyrimidine core synthesis | Aminopyrazole + formamide or equivalent | DMF, ethanol | 100-150 °C | 70-85 | Condensation under reflux |
| 7-Chlorination | N-Chlorosuccinimide (NCS), catalytic acid | Dichloromethane | 0 to room temp | 80-90 | Selective chlorination at 7-position |
| 3-Bromination | N-Bromosuccinimide (NBS), light or catalyst | Acetonitrile | 25-50 °C | 75-85 | Controlled bromination at 3-position |
| N-Methylation | Methyl iodide, K2CO3 or NaH | Acetone, DMF | 25-60 °C | 85-95 | Methylation at N-1 after halogenation |
Research Findings and Optimization Notes
Regioselectivity:
The fused pyrazolo[4,3-d]pyrimidine system allows selective halogenation due to electronic and steric factors. Chlorination at the 7-position is favored before bromination at the 3-position to avoid polyhalogenation or rearrangements.Reaction Monitoring:
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely employed to monitor reaction progress and purity.Purification:
Crystallization and column chromatography are used to isolate and purify intermediates and final products, ensuring high purity essential for biological testing.Scale-up Considerations:
Patent WO2021154663A1 describes scalable methods for producing pyrazolo[4,3-d]pyrimidine derivatives, emphasizing mild conditions and avoidance of harsh reagents to improve yield and safety during manufacturing.
Summary Table of Preparation Steps
| Step Number | Process Description | Key Reagents | Purpose | Critical Parameters |
|---|---|---|---|---|
| 1 | Core ring formation | Aminopyrazole, formamide | Construct heterocyclic system | Temperature control, solvent choice |
| 2 | 7-Chlorination | NCS, acid catalyst | Introduce chlorine at position 7 | Reaction time, reagent stoichiometry |
| 3 | 3-Bromination | NBS, light or catalyst | Introduce bromine at position 3 | Temperature, light exposure |
| 4 | N1-Methylation | Methyl iodide, base | Methylate nitrogen at N-1 | Base strength, reaction time |
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.
Major Products
Nucleophilic substitution: Substituted pyrazolopyrimidines with various functional groups.
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Dehalogenated pyrazolopyrimidines.
Wissenschaftliche Forschungsanwendungen
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:
Medicinal chemistry: Used as a scaffold for designing kinase inhibitors, particularly cyclin-dependent kinase (CDK) inhibitors, which are potential anticancer agents.
Biological studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Chemical biology: Utilized in the development of chemical probes for investigating biological pathways and molecular mechanisms.
Wirkmechanismus
The mechanism of action of 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity by preventing substrate phosphorylation. This inhibition disrupts cellular signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Electronic Properties of Selected Pyrazolopyrimidines
| Compound Name | Substituents | Molecular Weight | HOMO-LUMO Gap (kcal/mol) | Dipole Moment (D) | LogP (IAM) |
|---|---|---|---|---|---|
| 3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine | Br (C3), Cl (C7), Me (N1) | 261.50* | 1.437† | 3.100–8.420† | 1.2–1.8‡ |
| 3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine [15] | Br (C3), Cl (C4), Me (N1, C6) | 261.50 | N/A | N/A | 2.6§ |
| Compound 8 (Penciclovir analog) [9] | Acyclic chain mimicking sugar | 376.25 | ~1.437† | ~5.94† | 0.8–1.5‡ |
| Aciclovir [9] | Acyclic guanine derivative | 225.21 | N/A | N/A | -1.8 |
*Calculated based on formula C₇H₆BrClN₄ .
†Data derived from DFT calculations for pyrazolo[4,3-d]pyrimidine analogs .
‡LogP values estimated via IAM chromatography .
§XLogP3 value from computed properties .
Key Observations:
Substituent Positioning : The bromine and chlorine positions significantly influence electronic properties. For example, the C3-Br/C7-Cl substitution in the target compound contrasts with C3-Br/C4-Cl in the analog from , altering electrophilicity and dipole moments .
HOMO-LUMO Gaps : All pyrazolo[4,3-d]pyrimidine derivatives exhibit narrow HOMO-LUMO gaps (~1.437 kcal/mol), suggesting similar reactivities and stability under physiological conditions .
Dipole Moments : Variations in dipole moments (3.100–8.420 D) correlate with substituent electronegativity and spatial arrangement, impacting solubility and membrane permeability .
Physicochemical and Pharmacokinetic Comparisons
Table 3: Pharmacokinetic Parameters
| Compound | Solubility (pH 7.4) | Membrane Permeability (IAM) | Metabolic Stability |
|---|---|---|---|
| This compound | Low (log kw = 1.8) [5] | Moderate (IAM log kw = 1.2) [5] | Unstudied |
| 3-Bromo-4-chloro-1,6-dimethyl analog [15] | Moderate (XLogP3 = 2.6) | High | Unstudied |
| Aciclovir [9] | High (logP = -1.8) | Low | Rapid renal clearance |
Insights:
Lipophilicity : The target compound’s IAM logP (1.2–1.8) indicates moderate membrane permeability, superior to aciclovir but inferior to the more lipophilic C3-Br/C4-Cl analog .
pH Stability : UV-Vis studies confirm that electronic structures of pyrazolopyrimidines remain unchanged between pH 4–7.4, enhancing suitability for oral administration .
Biologische Aktivität
3-Bromo-7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound belonging to the pyrazolopyrimidine family. Its biological activity primarily revolves around its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation. This article explores the compound's mechanisms of action, biochemical properties, and its implications in cancer treatment.
Target and Mode of Action
The primary target of this compound is CDK2. By inhibiting CDK2, the compound disrupts normal cell cycle progression, leading to cell cycle arrest and apoptosis in various cancer cell lines, including HCT116 and A549 cells. This action is significant in cancer therapy as it prevents uncontrolled cell proliferation associated with tumor growth .
Biochemical Pathways
The inhibition of CDK2 affects several key biochemical pathways:
- Cell Cycle Regulation: The compound induces G1 phase arrest, inhibiting cell proliferation.
- Apoptosis Induction: It triggers apoptotic pathways in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic proteins .
Cellular Effects
This compound has shown profound effects on various cellular processes:
- Cell Proliferation: In cancer cells, it significantly reduces proliferation rates.
- Cell Cycle Arrest: It causes G1 phase arrest, leading to a decrease in the number of cells entering the S phase.
- Apoptotic Induction: The compound has been demonstrated to increase the BAX/Bcl-2 ratio, promoting apoptosis .
In Vitro Studies
Several studies have assessed the biological activity of this compound:
- Anti-Proliferative Activity: In vitro assays show that this compound exhibits potent anti-proliferative effects against various cancer cell lines. For instance, it has been reported to have IC50 values in the low micromolar range against HCT116 cells .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 5.0 |
| A549 | 10.0 |
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions between this compound and CDK2. The compound binds to the active site of CDK2, forming hydrogen bonds with critical residues such as Leu83 and Asp145 . This interaction is crucial for its inhibitory activity.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other pyrazolopyrimidine derivatives:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 3-Bromo-7-chloro-1-methyl | CDK2 | 5.0 |
| 3-Bromo-7-methoxy | CDK2 | 15.0 |
| 3-Bromo-7-chloro-1-ethyl | CDK2 | 10.0 |
Case Studies
In a notable study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mechanisms involving caspase activation .
Q & A
What synthetic strategies are effective for introducing bromine and chlorine substituents into the pyrazolo[4,3-d]pyrimidine scaffold?
Answer: Bromination and chlorination can be achieved via halogenation reactions under controlled conditions. For example, bromination of precursor pyrazolo-pyrimidines using N-bromosuccinimide (NBS) in dichloromethane (Method B in ) yields 76% product. Chlorination may involve direct substitution using chlorinating agents (e.g., POCl₃) or via intermediates like 4,6-dichloropyrimidine (). Optimizing stoichiometry (e.g., 1:1 molar ratio of substrate to NBS) and reaction time (2–3 hours) improves yield and purity .
How can NMR spectroscopy resolve structural ambiguities in substituted pyrazolo-pyrimidines?
Answer: ¹H and ¹³C NMR are critical for assigning substituent positions. For instance, singlet signals in ¹H NMR (e.g., δ 5.46 for a CH proton in ) distinguish methyl or aromatic protons, while ¹³C NMR identifies carbonyl carbons (δ ~165–170 ppm). Deuterated solvents (e.g., DMSO-d₆) and 2D techniques (HSQC, HMBC) clarify connectivity in crowded spectra. reports specific shifts for brominated analogs, aiding comparative analysis .
What methodologies are recommended for analyzing reaction mechanisms in pyrazolo-pyrimidine functionalization?
Answer: Mechanistic studies often combine kinetic experiments, isotopic labeling, and computational modeling (DFT). For example, bromination via radical pathways (NBS) or electrophilic substitution can be differentiated using radical traps (e.g., TEMPO) or monitoring intermediates via LC-MS. highlights hydrazinolysis mechanisms, where hydrazine acts as a nucleophile, displacing leaving groups in multi-step condensations .
How can crystallographic data refine the structural understanding of halogenated pyrazolo-pyrimidines?
Answer: Single-crystal X-ray diffraction with software like SHELXL ( ) resolves bond lengths, angles, and halogen positioning. For example, X-ray data in confirmed the planarity of the pyrimidine ring and dihedral angles between substituents. High-resolution data (R factor < 0.05) ensures accuracy, particularly for heavy atoms like bromine .
What strategies enhance the biological relevance of pyrazolo-pyrimidines as kinase inhibitors?
Answer: Structural analogs (e.g., pyrazolo[3,4-d]pyrimidines in ) suggest that bromine and chlorine substituents improve target binding via hydrophobic interactions. Computational docking (AutoDock Vina) predicts binding modes to kinase ATP pockets. In vitro assays (e.g., IC₅₀ measurements against EGFR or JAK2) validate activity, guided by SAR studies .
How can reaction regioselectivity be controlled during pyrazolo-pyrimidine synthesis?
Answer: Regioselectivity depends on directing groups and reaction conditions. For example, Boc protection () directs bromination to the 3-position by blocking alternative sites. Steric effects (e.g., bulky substituents) and electronic factors (e.g., electron-withdrawing groups) further guide selectivity. Pd-catalyzed cross-couplings (Suzuki-Miyaura) enable precise functionalization .
What purification techniques are optimal for isolating halogenated pyrazolo-pyrimidines?
Answer: Recrystallization (e.g., from ethanol or DCM/hexane) removes unreacted starting materials. For polar byproducts, flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. used TLC monitoring (Rf = 0.3–0.5) to guide purification .
How can computational chemistry predict the physicochemical properties of halogenated pyrazolo-pyrimidines?
Answer: Tools like Gaussian or Schrödinger Suite calculate logP (lipophilicity), pKa (acidity), and polar surface area (PSA). For 3-bromo-7-chloro derivatives, XLogP3 ~2.6 ( ) indicates moderate hydrophobicity, suitable for blood-brain barrier penetration. DFT simulations optimize geometries for docking studies .
What are the challenges in scaling up pyrazolo-pyrimidine synthesis, and how can they be mitigated?
Answer: Exothermic reactions (e.g., bromination) require controlled addition rates and cooling (0–5°C). Catalyst recycling (e.g., Pd₂(dba)₃ in ) reduces costs. Continuous flow reactors improve heat/mass transfer for high-volume production. Process analytical technology (PAT) monitors critical parameters (e.g., pH, temp) in real-time .
How do steric and electronic effects of substituents influence the reactivity of pyrazolo-pyrimidines?
Answer: Electron-withdrawing groups (e.g., -Cl, -Br) activate the pyrimidine ring for nucleophilic attack at specific positions, while bulky groups (e.g., tert-butyl) hinder undesired side reactions. Hammett studies quantify electronic effects; for example, σₚ values for -Br (+0.26) and -Cl (+0.23) predict reaction rates in aromatic substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
